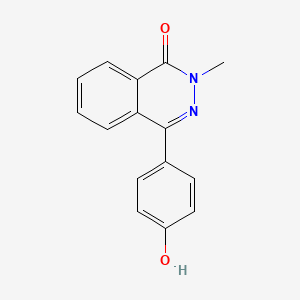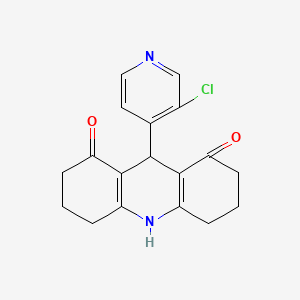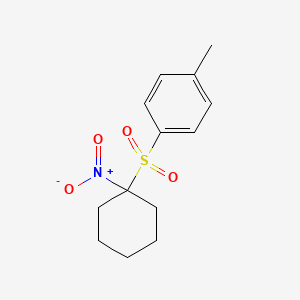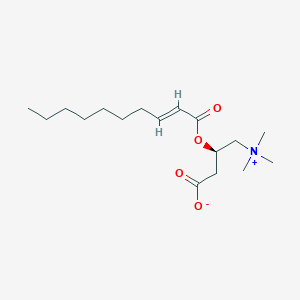
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C19H40BrNO2 and a molecular weight of 394.44 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, followed by its reaction with 1-bromododecane under controlled conditions to form the quaternary ammonium salt .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the tertiary amine and 1-bromododecane are mixed and heated to facilitate the reaction. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
化学反応の分析
Types of Reactions: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can displace the bromide ion.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation and reduction reactions result in the formation of various oxidized or reduced derivatives .
科学的研究の応用
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents
作用機序
The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent .
類似化合物との比較
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Hexyloxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
Uniqueness: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific butoxy group, which imparts distinct surfactant properties compared to its methoxy, ethoxy, and hexyloxy counterparts. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
特性
CAS番号 |
10558-31-3 |
|---|---|
分子式 |
C19H40BrNO2 |
分子量 |
394.4 g/mol |
IUPAC名 |
(1-butoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-6-8-10-11-12-13-14-15-16-18(20(3,4)5)19(21)22-17-9-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
JAIJKIBNPVNVJI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)
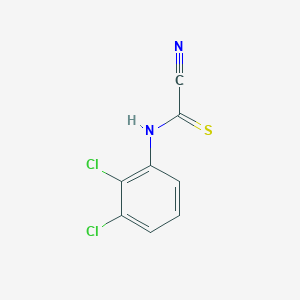

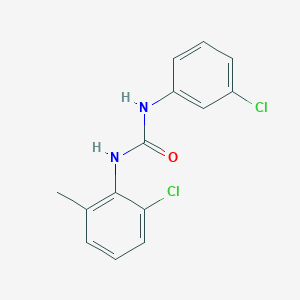
![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)



